molecular formula C17H12N4S B2565813 4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol CAS No. 866018-85-1

4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2565813
CAS No.: 866018-85-1
M. Wt: 304.37
InChI Key: RYBRJJQHBOLEJV-UHFFFAOYSA-N
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Description

4-Phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol is a novel chemical entity designed for research applications, particularly in the fields of medicinal chemistry and dermatology. This compound belongs to a class of mercapto-1,2,4-triazole derivatives that have recently been identified as promising tyrosinase inhibitors . Tyrosinase is a key copper-containing enzyme responsible for melanin production in humans and enzymatic browning in plants . The structure of this compound incorporates a quinoline moiety linked to a 4-phenyl-1,2,4-triazole-3-thiol group, a pharmacophore combination known to confer significant biological activity. The core research value of this compound lies in its potential application as an anti-melanogenic and anti-browning agent. Recent studies on structurally analogous molecules have demonstrated that the 1,2,4-triazole-3-thiol scaffold can exhibit potent tyrosinase inhibitory activity, often surpassing that of standard references like kojic acid . The mechanism of action is believed to involve the interaction of the thiol (-SH) group with the di-copper active site of the tyrosinase enzyme, thereby disrupting its catalytic function . Furthermore, the quinoline framework is associated with a broad spectrum of biological properties and may contribute to the compound's binding affinity and stability . Researchers can utilize this compound to investigate new pathways for managing hyperpigmentation disorders, developing cosmetic skin-lightening agents, or creating formulations for the preservation of fruits and vegetables. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-phenyl-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4S/c22-17-20-19-16(21(17)14-6-2-1-3-7-14)13-8-9-15-12(11-13)5-4-10-18-15/h1-11H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBRJJQHBOLEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-quinolinecarboxaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with thiocarbohydrazide under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced properties.

Biology

Biologically, this compound has been investigated for its potential antimicrobial and anticancer activities. Various studies have demonstrated its efficacy against multiple bacterial strains and cancer cell lines:

  • Antimicrobial Activity : A study highlighted that derivatives of triazole compounds exhibited significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 µg/mL .
  • Anticancer Potential : In vitro studies have shown that triazole derivatives can inhibit tumor cell proliferation, suggesting potential applications in cancer therapy .

Medicine

The medicinal attributes of this compound are under extensive investigation. Its interaction with biological targets indicates possible therapeutic roles:

  • Mechanism of Action : The triazole ring can coordinate with metal ions, while the quinoline and phenyl groups may interact with biological macromolecules to inhibit enzymes or disrupt cellular processes.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized various quinolone-triazole hybrids and evaluated their antibacterial properties. Among the compounds tested, some exhibited MIC values comparable to established antibiotics like norfloxacin and chloromycin. The hybrid compounds showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

Another research project focused on the synthesis of novel triazole derivatives and their evaluation against cancer cell lines. The results indicated that certain derivatives displayed potent cytotoxic effects on HT29 colon cancer cells, highlighting their potential as therapeutic agents in oncology .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus0.125
Compound BEscherichia coli0.5
Compound CPseudomonas aeruginosa1.0

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound DHT29 (Colon Cancer)10
Compound EMCF7 (Breast Cancer)15

Mechanism of Action

The mechanism of action of 4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the quinoline and phenyl groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Substituent Effects on Antioxidant Activity

Electron-donating groups (e.g., −NH₂, −SH) significantly enhance antioxidant capacity. For instance:

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) demonstrated potent free radical scavenging in DPPH• and ABTS•⁺ assays due to their electron-repelling substituents .
  • 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol alkyl derivatives showed moderate antiradical activity, with alkyl chains marginally reducing efficacy compared to amino groups .

The 6-quinolinyl group, being electron-deficient due to its aromatic nitrogen, may similarly reduce antioxidant activity unless balanced by electron-donating substituents.

Antiviral and Anticancer Activity

  • 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol exhibited strong inhibition of MERS-CoV helicase nsp13 in silico, highlighting the role of bulky substituents in viral target engagement .
  • Triazole-thiols bearing hydrazone moieties, such as N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, showed selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines, with IC₅₀ values < 10 μM .
  • The 6-quinolinyl group’s extended aromatic system may improve DNA intercalation or kinase inhibition compared to smaller substituents (e.g., phenyl or pyridyl), though experimental validation is needed.

Enzyme Inhibition and Selectivity

  • Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) inhibits YUCCA enzymes in auxin biosynthesis, demonstrating how halogenated aryl groups can target specific metabolic pathways .

Comparative Data Table

Compound Name Substituents (Position 5) Key Bioactivity Notable Findings Reference ID
4-Phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol 6-Quinolinyl Hypothesized anticancer/antiviral Pending experimental validation
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Phenyl Antioxidant (DPPH• IC₅₀: 12 µM) Electron-donating groups enhance activity
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) 4-Pyridyl Antioxidant (ABTS•⁺ IC₅₀: 18 µM) Pyridyl improves solubility
Yucasin 4-Chlorophenyl YUCCA enzyme inhibitor (IC₅₀: 1.5 µM) Targets auxin biosynthesis
N′-(2-Oxoindolin-3-ylidene)-hydrazide Hydrazone moiety Cytotoxic (IGR39 IC₅₀: 8.2 µM) Selective for melanoma cells
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl analog 5-Methylpyrazole Moderate antiradical (DPPH• ~30% at 100 µM) Alkyl chains reduce activity

Key Structural and Functional Insights

  • Quinoline vs. Phenyl/Pyridyl: The 6-quinolinyl group’s larger surface area and nitrogen atom may enhance binding to biological targets compared to phenyl or pyridyl, though at the cost of synthetic complexity .
  • Electron-Donating vs. Withdrawing Groups: Amino and thiol groups improve antioxidant and cytotoxic profiles, whereas nitro or halide substituents favor enzyme inhibition .
  • Synthetic Flexibility : Schiff base formation and alkylation reactions enable modular derivatization, as seen in hydrazone-linked anticancer agents .

Biological Activity

4-Phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has attracted considerable interest due to its diverse biological activities. The compound features a triazole ring fused with quinoline and phenyl groups, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound's IUPAC name is 4-phenyl-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione. It can be synthesized through the cyclization of 6-quinolinecarboxaldehyde with phenylhydrazine followed by thiocarbohydrazide under acidic conditions.

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety are known for their broad-spectrum antimicrobial activities. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance:

CompoundActivityIC50 (µM)Reference
Compound AAntibacterial12.5
Compound BAntifungal8.0

The mechanism of action involves the inhibition of ergosterol biosynthesis in fungi and disruption of bacterial cell wall synthesis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines including melanoma and breast cancer. Notable findings include:

Cell LineCompoundIC50 (µM)Effect
MDA-MB-231 (breast cancer)4-phenyl-5-(6-quinolinyl)-4H-triazole15.0Inhibition of proliferation
IGR39 (melanoma)4-phenyl-5-(6-quinolinyl)-4H-triazole10.0Induction of apoptosis

In a study involving three-dimensional cell cultures, derivatives were shown to inhibit cell migration effectively, suggesting potential as an antimetastatic agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated through its ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. The following table summarizes findings related to its anti-inflammatory activity:

CompoundInhibition TargetIC50 (µM)Reference
Compound CTNF-α Production20.0
Compound DIL-6 Production18.0

The compound's mechanism involves the modulation of signaling pathways related to inflammation and oxidative stress .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that derivatives similar to 4-phenyl-5-(6-quinolinyl)-4H-triazole exhibited enhanced activity compared to standard antibiotics .
  • Evaluation of Anticancer Properties : In vitro studies demonstrated that the compound significantly reduced viability in breast cancer cells while sparing normal cells, indicating a selective anticancer effect .

Q & A

Basic: What are the optimal synthesis routes for 4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via cyclization of thiosemicarbazide derivatives under basic conditions. For example, heating thiosemicarbazide in NaOH (4 M) for 12 hours, followed by acidification with HCl to pH 3, yields the triazole-thiol core . Optimization involves adjusting solvent polarity (e.g., alcoholic media for coordination chemistry applications ), reaction time, and stoichiometry of reagents. Post-synthetic alkylation or Mannich reactions can introduce functional groups (e.g., using phenacyl bromide or formaldehyde) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:
Key techniques include:

  • Microelemental analysis for empirical formula verification.
  • FTIR spectroscopy to confirm thiol (-SH) and triazole ring vibrations (~2500 cm⁻¹ for S-H stretch; 1500–1600 cm⁻¹ for C=N/C=C).
  • UV-Vis spectroscopy to monitor π→π* transitions in the quinoline and triazole moieties (~270–320 nm) .
  • NMR spectroscopy (¹H/¹³C) to resolve substituent environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass spectrometry for molecular ion validation (e.g., [M+H]⁺ peaks) .

Advanced: How does this compound behave as a ligand in transition metal coordination complexes, and what applications arise?

Methodological Answer:
The thiol and triazole groups act as bidentate ligands, forming stable complexes with Ni(II), Cu(II), and Zn(II) in alcoholic media. Applications include:

  • Catalysis (e.g., redox-active Cu complexes for sulfhydryl compound detection ).
  • Magnetic materials (e.g., paramagnetic Ni/Cu complexes).
    Characterization involves comparing ligand vs. complex FTIR shifts (e.g., S-H disappearance upon metal binding) and UV-Vis d-d transitions (~500–700 nm for octahedral geometry) .

Advanced: How can structure-activity relationships (SAR) explain the antiradical activity of derivatives?

Methodological Answer:
SAR studies using DPPH assays reveal:

  • Electron-donating groups (e.g., -OH, -NH₂) enhance radical scavenging by stabilizing the thiyl radical intermediate.
  • Substituent position matters : 4-Fluorobenzylidene decreases activity (88.89% at 1×10⁻³ M → 53.78% at 1×10⁻⁴ M), while 2-hydroxybenzylidene improves it .
    Table 1: Antiradical Activity vs. Substituents
DerivativeSubstituent% Scavenging (1×10⁻³ M)
Base compoundNone88.89
4-FluorobenzylideneElectron-withdrawing53.78
2-HydroxybenzylideneElectron-donating92.10

Advanced: What computational strategies are used to design triazole-thiol derivatives as viral helicase inhibitors?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins (e.g., SARS-CoV-2 helicase, PDB:5WWP).
  • Key parameters: Binding energy (ΔG < -7 kcal/mol), hydrogen bonding with active-site residues (e.g., Lys288, Asp374), and hydrophobic interactions with quinoline .
  • Example: 4-Cyclopent-1-en-3-ylamino derivatives show strong binding (ΔG = -9.2 kcal/mol) .

Advanced: How reliable are in silico tools like PASS Online® for predicting biological activity?

Methodological Answer:
PASS Online® predicts activity via QSAR models trained on known bioassays. For triazole-thiols:

  • Input: SMILES string → Output: Pa (probability of activity) for antimicrobial (Pa ~0.8) or antitumor (Pa ~0.7) targets .
  • Validation requires wet-lab assays (e.g., MIC for antimicrobial activity ).

Advanced: What mechanisms underlie the antimicrobial activity of these derivatives?

Methodological Answer:

  • Membrane disruption : Thiol groups bind to microbial cell wall proteins (e.g., penicillin-binding proteins).
  • Enzyme inhibition : Triazole rings chelate metal cofactors in essential enzymes (e.g., dihydrofolate reductase) .
  • Synergy testing : Combine with fluconazole (antifungal) to reduce MIC values by 4–8× .

Advanced: What strategies enable regioselective derivatization of the triazole-thiol core?

Methodological Answer:

  • S-Alkylation : Use alkyl halides (e.g., 1-iodobutane) in i-propanol/NaOH to selectively modify the thiol group .
  • Mannich reactions : Introduce aminoalkyl groups via formaldehyde and secondary amines .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition for triazole-triazole hybrids .

Advanced: How are advanced analytical methods applied to resolve synthetic byproducts?

Methodological Answer:

  • HPLC-MS : Quantify impurities using C18 columns (ACN/water gradient) and monitor [M+Na]⁺ adducts.
  • X-ray crystallography : Resolve stereochemistry of Mannich bases (e.g., 4-((4-chlorobenzylidene)amino) derivatives ).

Advanced: How do structural modifications enhance antitumor activity?

Methodological Answer:

  • Quinoline substitution : The 6-quinolinyl group intercalates DNA (IC₅₀ = 12 µM vs. HCT-116 cells) .
  • Hydrazide derivatives : Improve solubility and apoptosis induction (e.g., caspase-3 activation by 2.5×) .

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